Cas no 2172007-21-3 (2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)

2-1-Hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide is a specialized triazole-based compound with potential applications in medicinal chemistry and material science. Its structure features a hexyl group and a methoxyethyl substituent, contributing to enhanced lipophilicity and solubility properties. The triazole core offers stability and versatility for further functionalization, making it a valuable intermediate in drug discovery and organic synthesis. The acetamide moiety provides additional reactivity for coupling reactions or biological interactions. This compound may exhibit improved pharmacokinetic properties due to its balanced hydrophobic-hydrophilic characteristics. Its well-defined molecular architecture allows for precise modifications, supporting research in targeted therapeutic development and advanced material design.
2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide structure
2172007-21-3 structure
Product Name:2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide
CAS No:2172007-21-3
MF:C13H24N4O2
MW:268.355262756348
CID:6405178
PubChem ID:165599281
Update Time:2025-10-20

2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide
    • 2172007-21-3
    • EN300-1597799
    • 2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
    • Inchi: 1S/C13H24N4O2/c1-4-5-6-7-8-17-13(10(2)19-3)11(15-16-17)9-12(14)18/h10H,4-9H2,1-3H3,(H2,14,18)
    • InChI Key: AHDMEUHBCVZSHH-UHFFFAOYSA-N
    • SMILES: O(C)C(C)C1=C(CC(N)=O)N=NN1CCCCCC

Computed Properties

  • Exact Mass: 268.18992602g/mol
  • Monoisotopic Mass: 268.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 83Ų

2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide Pricemore >>

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Additional information on 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide

Comprehensive Overview of 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2172007-21-3)

The compound 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2172007-21-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 1,2,3-triazole core and hexyl and methoxyethyl substituents, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors, with high specificity.

In recent years, the demand for novel triazole derivatives has surged, driven by their versatility in drug discovery and material science. The 1,2,3-triazole moiety, in particular, is known for its stability and ability to form hydrogen bonds, which are critical for molecular recognition. The presence of the acetamide group in 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide further enhances its potential as a building block for designing new therapeutics. This compound is often discussed in the context of click chemistry, a popular methodology for rapid synthesis of diverse molecular architectures.

One of the most searched questions related to this compound is: "What are the applications of 1,2,3-triazole derivatives in medicine?" The answer lies in their widespread use as antimicrobial, antiviral, and anticancer agents. For instance, 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide could be explored for its efficacy against resistant bacterial strains, a hot topic in the era of antibiotic resistance. Additionally, its methoxyethyl side chain may improve solubility, a key factor in drug formulation.

From an industrial perspective, the synthesis of 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method is favored for its high yield, mild reaction conditions, and compatibility with diverse functional groups. Researchers are also investigating greener alternatives, such as metal-free click reactions, to align with the growing emphasis on sustainable chemistry.

The compound's CAS No. 2172007-21-3 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in academic and industrial settings. Its physicochemical properties, such as logP and hydrogen bond donor/acceptor counts, are critical for predicting its behavior in biological systems. These metrics are essential for QSAR (Quantitative Structure-Activity Relationship) studies, which aim to correlate molecular features with bioactivity.

Another trending topic is the role of 1,2,3-triazoles in material science. Their ability to form stable linkages makes them ideal for creating polymers, coatings, and sensors. For example, 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide could be incorporated into smart materials that respond to environmental stimuli, such as pH or temperature changes. This aligns with the increasing demand for functional materials in electronics and biomedical engineering.

In conclusion, 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2172007-21-3) represents a multifaceted compound with broad potential across multiple disciplines. Its structural uniqueness, combined with the versatility of 1,2,3-triazole chemistry, positions it as a valuable asset in both research and development. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in discussions about drug discovery, green chemistry, and advanced materials.

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